2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine
Overview
Description
The compound “2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine” is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The methoxyphenoxy and naphthyridine groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its functional groups. It likely has a planar naphthyridine ring system, with a methoxyphenoxy group at the 2-position and a methyl group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Novel Heterocyclic Systems Synthesis
Research on the synthesis of novel annulated products from aminonaphthyridinones, including "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine," has shown the formation of new heterocyclic systems. These studies explore the reactivity of these compounds, leading to the discovery of new chemical structures with potential applications in medicinal chemistry and drug development (Deady & Devine, 2006).
Synthesis of Dibenzo[b,g][1,8]naphthyridin-5-ones
Another study focused on the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones, providing insight into the chemical reactions and conditions required to produce these derivatives. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various industrial and pharmaceutical contexts (Manoj & Prasad, 2010).
Anticancer Activity of Naphthyridine Derivatives
A study on the synthesis and cell line activity of angular benzofuro fused naphthyridines, including derivatives of "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine," evaluated their cytotoxicity against cancer cell lines. This research highlights the potential of these compounds as anticancer agents, opening new avenues for the development of targeted cancer therapies (Murugesh, Selvakumar, & Rajendran, 2014).
Synthesis and Photophysical Characterization for OLEDs
Research on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, potentially including "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine" derivatives, investigated their application in organic light emitting diodes (OLEDs). This study demonstrates the relevance of these compounds in developing advanced materials for electronics and photonics (García-López et al., 2014).
Antitumor Agents Targeting Tumorigenic Cell Lines
A study on the design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents, which could include "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine" derivatives, targeted tumorigenic cell lines. The research provided insights into the compounds' mechanism of action, showing promising results for the development of new anticancer drugs (Liu et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-(4-methoxyphenoxy)-5-methyl-1,6-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-7-8-16(18-15(14)9-10-17-11)20-13-5-3-12(19-2)4-6-13/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGGODGIONPBDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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